Chemical structure and properties of 2-[(2-hydroxyethyl)amino]benzoic acid
Chemical structure and properties of 2-[(2-hydroxyethyl)amino]benzoic acid
An In-depth Technical Guide to 2-[(2-hydroxyethyl)amino]benzoic Acid: Structure, Properties, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2-[(2-hydroxyethyl)amino]benzoic acid, a versatile bifunctional molecule of interest to researchers, scientists, and professionals in drug development. The document elucidates the chemical structure, physicochemical properties, and spectroscopic characteristics of this compound. It further details a representative synthetic protocol and discusses its reactivity and potential applications as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This guide is intended to serve as a valuable resource, offering both foundational knowledge and practical insights into the utility of 2-[(2-hydroxyethyl)amino]benzoic acid in a research and development setting.
Introduction
2-[(2-hydroxyethyl)amino]benzoic acid (CAS No. 25784-00-3) is an aminobenzoic acid derivative that incorporates a secondary amine, a carboxylic acid, and a primary alcohol functional group. This unique combination of functionalities makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic systems and as a scaffold in medicinal chemistry. Aminobenzoic acids and their derivatives are known to play significant roles in a variety of biological processes and are integral components of many pharmaceutical compounds.[1][2] This guide aims to provide a detailed technical examination of 2-[(2-hydroxyethyl)amino]benzoic acid, from its fundamental chemical properties to its practical applications.
Chemical Structure and Identifiers
The molecular structure of 2-[(2-hydroxyethyl)amino]benzoic acid consists of a benzoic acid core substituted at the 2-position with a (2-hydroxyethyl)amino group.
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IUPAC Name: 2-(2-hydroxyethylamino)benzoic acid[3]
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CAS Number: 25784-00-3[3]
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Molecular Formula: C₉H₁₁NO₃[3]
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Molecular Weight: 181.19 g/mol [3]
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InChI Key: KULNOANNPOGHQK-UHFFFAOYSA-N[3]
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Canonical SMILES: C1=CC=C(C(=C1)C(=O)O)NCCO[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its effective use in research and development. The following table summarizes the known and predicted properties of 2-[(2-hydroxyethyl)amino]benzoic acid.
| Property | Value | Source |
| Physical Form | Solid | [4] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | 24 µg/mL (at pH 7.4) | [3] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [3] |
| LogP | 1.4 (Computed) | [3] |
Insight for the Senior Application Scientist: The presence of both a carboxylic acid and an amino group suggests that the solubility of this compound will be highly pH-dependent. In acidic conditions, the amino group will be protonated, increasing water solubility. In alkaline conditions, the carboxylic acid will be deprotonated, also leading to increased aqueous solubility. The isoelectric point will likely correspond to the pH of minimum solubility. The computed LogP of 1.4 suggests moderate lipophilicity, which is often a desirable trait in drug candidates.
Synthesis of 2-[(2-hydroxyethyl)amino]benzoic Acid
A common and logical approach to the synthesis of 2-[(2-hydroxyethyl)amino]benzoic acid is the N-alkylation of 2-aminobenzoic acid (anthranilic acid) with a suitable 2-carbon electrophile bearing a hydroxyl group or a precursor. A Chinese patent describes a general method for the synthesis of N-(2-hydroxyethyl) amino acids by reacting an amino acid with 2-chloroethanol under alkaline conditions.[5]
Reaction Scheme:
Caption: General synthesis of 2-[(2-hydroxyethyl)amino]benzoic acid.
Experimental Protocol: Synthesis of 2-[(2-hydroxyethyl)amino]benzoic Acid
The following is a representative, detailed protocol based on the general method described in the literature.[5]
Materials:
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2-Aminobenzoic acid
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2-Chloroethanol
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Sodium hydroxide
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Hydrochloric acid (concentrated)
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Deionized water
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 molar equivalent of 2-aminobenzoic acid in an aqueous solution of 2.0-2.2 molar equivalents of sodium hydroxide.
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To this solution, add 1.0-1.2 molar equivalents of 2-chloroethanol dropwise at room temperature with vigorous stirring.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature.
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Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.
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Collect the crude product by vacuum filtration and wash with cold deionized water.
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Recrystallize the crude product from an ethanol/water mixture to afford pure 2-[(2-hydroxyethyl)amino]benzoic acid.
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Dry the purified product under vacuum.
Causality Behind Experimental Choices:
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Base: The use of a base, such as sodium hydroxide, is crucial to deprotonate the carboxylic acid and to neutralize the HCl formed during the N-alkylation reaction, driving the reaction to completion.
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Molar Ratios: Using a slight excess of 2-chloroethanol can help to ensure complete conversion of the starting 2-aminobenzoic acid. A larger excess of the alkylating agent could lead to the formation of the N,N-bis(2-hydroxyethyl)amino derivative.
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Acidification: The product is precipitated by adjusting the pH to its isoelectric point, where it has minimal solubility in the aqueous medium.
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Recrystallization: This is a standard purification technique for solid organic compounds, which removes unreacted starting materials and by-products.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (4H): A complex multiplet pattern in the range of δ 6.5-8.0 ppm. The substitution pattern will lead to distinct signals for each of the four protons on the benzene ring.
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-CH₂-N- (2H): A triplet adjacent to the nitrogen atom.
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-CH₂-O- (2H): A triplet adjacent to the oxygen atom.
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-NH- (1H): A broad singlet, which may be exchangeable with D₂O.
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-OH (1H): A broad singlet, which may be exchangeable with D₂O.
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-COOH (1H): A broad singlet at a downfield chemical shift (δ > 10 ppm), which will be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-COOH): A signal in the range of δ 165-175 ppm.
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Aromatic Carbons (6C): Six distinct signals in the aromatic region (δ 110-150 ppm).
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-CH₂-N-: A signal in the range of δ 40-50 ppm.
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-CH₂-O-: A signal in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
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O-H Stretch (Alcohol): A broad band around 3300-3400 cm⁻¹.
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N-H Stretch (Secondary Amine): A moderate band around 3300-3500 cm⁻¹.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.
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C-O Stretch (Alcohol): A strong peak in the range of 1050-1150 cm⁻¹.
Mass Spectrometry (Predicted)
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Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.
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Fragmentation: Expect to see fragmentation patterns corresponding to the loss of water (M-18), the carboxyl group (M-45), and cleavage of the ethylamino side chain.
Reactivity and Applications in Drug Development
The three functional groups of 2-[(2-hydroxyethyl)amino]benzoic acid provide multiple avenues for its use as a synthetic intermediate.
Caption: Reactivity of 2-[(2-hydroxyethyl)amino]benzoic acid.
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Carboxylic Acid: This group can undergo esterification or amidation reactions to introduce a wide variety of substituents.
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Secondary Amine: The amine is nucleophilic and can be further alkylated or acylated.
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Primary Alcohol: The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde.
The strategic combination of these reactive sites makes 2-[(2-hydroxyethyl)amino]benzoic acid a valuable precursor for the synthesis of various heterocyclic compounds, such as benzoxazines and other fused ring systems, which are common motifs in biologically active molecules. While specific examples of its use in the synthesis of commercial drugs are not widely documented, its structural similarity to other aminobenzoic acid derivatives suggests its potential as an intermediate in the development of anti-inflammatory, analgesic, and antimicrobial agents.[1][6]
Analytical Methods for Quality Control
Purity assessment is critical for any chemical intermediate used in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.
Protocol: HPLC Analysis of 2-[(2-hydroxyethyl)amino]benzoic Acid
The following is a general reverse-phase HPLC method that can be adapted for the analysis of 2-[(2-hydroxyethyl)amino]benzoic acid.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
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Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
System Suitability:
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Tailing Factor: Should be less than 2.0.
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Theoretical Plates: Should be greater than 2000.
Method Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Safety and Handling
2-[(2-hydroxyethyl)amino]benzoic acid is classified as harmful.[4] Standard laboratory safety precautions should be followed when handling this compound.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
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Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry, well-ventilated area, protected from light.[4]
Conclusion
2-[(2-hydroxyethyl)amino]benzoic acid is a valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature provides a rich platform for the creation of diverse molecular architectures. While there are gaps in the publicly available experimental data for this specific compound, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging data from closely related analogues and established chemical principles. As research in medicinal chemistry continues to evolve, the utility of such well-defined intermediates will undoubtedly grow.
References
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